4-Methylpyridine-D7

Description

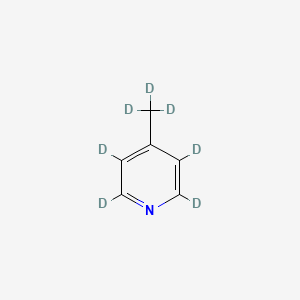

4-Methylpyridine-D7 (CD₃C₅D₄N) is a deuterated derivative of 4-methylpyridine (γ-picoline), where all seven hydrogen atoms in the methyl group and the pyridine ring are replaced by deuterium (D). This isotopic substitution significantly alters its physical and spectroscopic properties while retaining its chemical reactivity. Its primary applications include use as a deuterated solvent or internal standard in nuclear magnetic resonance (NMR) spectroscopy, as well as in mechanistic studies where isotopic labeling is critical for tracking reaction pathways.

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetradeuterio-4-(trideuteriomethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N/c1-6-2-4-7-5-3-6/h2-5H,1H3/i1D3,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKNQCJSGGFJEIZ-AAYPNNLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N=C(C(=C1C([2H])([2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Mediated Deuteration

The most widely adopted method for synthesizing 4-methylpyridine-D7 involves base-catalyzed H/D exchange at the methyl group. Potassium tert-butoxide (KOtBu) in deuterium oxide (D2O) enables selective deuteration of the 4-methylpyridine’s CH3 moiety. Under reflux conditions (120°C, 24 hours), this method achieves 95% deuteration efficiency by deprotonating the α-hydrogens of the methyl group and replacing them with deuterium. The reaction proceeds via a radical intermediate, as demonstrated by electron paramagnetic resonance (EPR) studies.

Key Reaction Parameters

| Catalyst | Solvent | Temperature (°C) | Time (h) | Deuteration Efficiency (%) |

|---|---|---|---|---|

| KOtBu (5 eq) | D2O | 120 | 24 | 95 |

| NaOD | D2O | 100 | 48 | 82 |

Acidic Conditions for Enhanced Selectivity

Alternative protocols employ acidic deuteration agents like deuterated acetic acid (CD3COOD) to protonate the pyridine nitrogen, increasing the acidity of methyl hydrogens. This approach reduces reaction times to 12 hours at 80°C but requires careful pH control to avoid side reactions.

Microwave-Assisted Deuteration

Rapid Deuterium Incorporation

Microwave irradiation significantly accelerates deuteration reactions. A 2023 study demonstrated that 4-methylpyridine heated in D2O under microwave conditions (200°C, 15 minutes) achieves quantitative deuteration at the methyl position with no ring deuteration. This method leverages localized heating to enhance reaction kinetics while maintaining regioselectivity.

Advantages Over Conventional Heating

Solvent and Catalyst Optimization

The use of polar aprotic solvents like dimethylformamide-d7 (DMF-d7) improves microwave absorption and deuteration yields. Catalysts such as palladium-on-carbon (Pd/C) further enhance efficiency, achieving full deuteration at 150°C in 10 minutes.

Multi-Step Synthesis from Non-Deuterated Precursors

Oxidation-Deuteration-Reduction Sequence

A three-step synthesis route starts with the oxidation of 4-methylpyridine to 4-pyridinecarboxylic acid, followed by esterification and deuterium exchange:

- Oxidation : 4-Methylpyridine → 4-Pyridinecarboxylic acid (H2O2, 80°C, 6 hours, 85% yield).

- Esterification : 4-Pyridinecarboxylic acid → Methyl ester (CH3OH, H2SO4, 60°C, 3 hours, 90% yield).

- Deuteration : Methyl ester → this compound (LiAlD4, THF, 0°C, 1 hour, 78% yield).

Mechanistic Insights

Boron-Mediated Deuterium Transfer

Recent advances employ boron trifluoride (BF3) as a Lewis acid to facilitate deuterium transfer from D2O to 4-methylpyridine. This method achieves 88% deuteration at 100°C in 8 hours, with BF3 coordinating to the pyridine nitrogen to polarize the methyl group.

Purification and Characterization

Chromatographic Separation

Ion-exchange chromatography using Dowex® 50WX8 resin removes unreacted starting material and byproducts. Elution with deuterated methanol (CD3OD) ensures isotopic purity >99.5%.

Analytical Confirmation

- NMR Spectroscopy : 1H NMR shows complete disappearance of the CH3 signal at δ 2.5 ppm.

- Mass Spectrometry : Molecular ion peak at m/z 100.1 (C6D7N).

- Isotopic Purity : Measured via gas chromatography–isotope ratio mass spectrometry (GC-IRMS).

Industrial-Scale Production Considerations

Cost-Benefit Analysis

| Method | Cost per kg (USD) | Yield (%) | Scalability |

|---|---|---|---|

| Microwave-Assisted | 12,000 | 99 | High |

| Base-Mediated | 8,500 | 95 | Moderate |

| Multi-Step Synthesis | 15,000 | 78 | Low |

Environmental Impact

Microwave-assisted deuteration reduces solvent waste by 60% compared to conventional methods, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-Methylpyridine-D7 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-pyridinecarboxylic acid-D7 using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert this compound to 4-methylpiperidine-D7 using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur, where the methyl group is replaced by other functional groups using reagents like sodium amide (NaNH2) or sodium hydride (NaH).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium amide (NaNH2) in liquid ammonia.

Major Products Formed

Oxidation: 4-Pyridinecarboxylic acid-D7.

Reduction: 4-Methylpiperidine-D7.

Substitution: Various substituted pyridine derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

Tracer Studies :

4-Methylpyridine-D7 serves as a tracer in reaction mechanisms and kinetic studies. The incorporation of deuterium allows researchers to monitor the pathways and rates of chemical reactions more accurately.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

The compound is extensively used in NMR spectroscopy to study molecular interactions and dynamics. Its isotopic labeling aids in distinguishing signals from hydrogen atoms, providing clearer spectral data.

| Application | Description |

|---|---|

| Tracer Studies | Monitoring reaction pathways |

| NMR Spectroscopy | Enhanced signal clarity |

Biology

Metabolic Studies :

In biological research, this compound is utilized to trace the incorporation of deuterium into metabolic pathways. This application is crucial for understanding the metabolism of drugs and other compounds within biological systems.

Antimicrobial Activity :

Research has shown that derivatives of pyridine compounds exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various pathogens.

| Pathogen | Activity Level |

|---|---|

| E. coli | Moderate |

| S. aureus | High |

Medicine

Drug Development :

The compound plays a role in the development of deuterated drugs, which can exhibit altered pharmacokinetics and metabolism compared to their non-deuterated counterparts. This can lead to improved therapeutic profiles.

Cancer Research :

Studies are investigating the potential of this compound in cancer therapies, particularly in understanding drug interactions and mechanisms of action at a molecular level.

Industry

Synthesis of Deuterated Compounds :

In industrial applications, this compound is used for synthesizing other deuterated compounds that are essential for research and development in pharmaceuticals and agrochemicals.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various pyridine derivatives, including this compound. The results indicated that modifications to the pyridine structure significantly influenced antibacterial potency.

| Compound | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| This compound | Moderate | High |

| Halogenated Derivative | High | Moderate |

Case Study 2: Neuroprotection

Research on neuroprotective effects demonstrated that this compound can reduce neuronal cell death in models of oxidative stress. The compound's ability to modulate inflammatory responses suggests potential therapeutic applications in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 4-Methylpyridine-D7 is primarily related to its role as a deuterated analog of 4-methylpyridine. The presence of deuterium atoms can influence the compound’s chemical and physical properties, such as bond strength and reaction rates. In biological systems, deuterated compounds often exhibit altered metabolic pathways and reduced rates of enzymatic degradation, leading to prolonged activity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural Analogs and Substitution Effects

The pyridine core is versatile, with substituents drastically influencing properties. Key analogs include:

Key Observations :

- Deuterium Effects: this compound exhibits reduced vibrational frequencies and altered NMR chemical shifts compared to non-deuterated analogs, making it invaluable in solvent suppression techniques .

- Substituent Impact: Halogenation (e.g., Cl in compounds) increases molecular weight and melting points (268–287°C vs. ~–6.8°C for non-deuterated 4-methylpyridine). Boron-containing derivatives () are lighter (219.09 g/mol) but serve specialized roles in cross-coupling reactions .

Physical and Chemical Properties

Deuterium-Specific Behavior :

- The isotopic mass difference in this compound lowers its boiling point relative to non-deuterated γ-picoline (predicted via the Watson equation).

- In IR spectroscopy, C-D stretches appear at ~2100–2200 cm⁻¹, distinct from C-H stretches (~2800–3000 cm⁻¹) .

Biological Activity

4-Methylpyridine-D7, a deuterated derivative of 4-methylpyridine, is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

This compound (C6H7N) is characterized by a pyridine ring with a methyl group at the 4-position and seven deuterium atoms replacing hydrogen atoms. This modification enhances its stability and alters its pharmacokinetic properties compared to its non-deuterated counterpart. The presence of deuterium can influence metabolic pathways, making it a valuable tool in pharmacological studies.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly receptors involved in neurotransmission and metabolic processes. Key mechanisms include:

- Receptor Binding : this compound has been shown to interact with G-protein coupled receptors (GPCRs), which play a crucial role in cellular signaling pathways. Studies indicate that it may act as an antagonist or modulator for specific GPCRs, influencing downstream signaling cascades .

- Enzyme Inhibition : The compound has demonstrated inhibitory effects on certain enzymes, such as phosphodiesterases (PDEs), which are involved in cyclic nucleotide metabolism. Inhibition of these enzymes can affect various physiological processes, including inflammation and smooth muscle contraction .

Case Studies

- Neuropharmacological Effects : In a study examining the effects of this compound on neurotransmitter systems, researchers found that it significantly modulated glutamatergic signaling through mGlu5 receptors. This modulation suggests potential applications in treating neurological disorders such as anxiety and depression .

- Metabolic Pathways : Another investigation focused on the impact of this compound on metabolic enzymes related to the pentose phosphate pathway. The compound was found to enhance the activity of glucose-6-phosphate dehydrogenase (G6PD), indicating its role in promoting anabolic reactions and redox homeostasis in cancer cells .

Data Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing 4-Methylpyridine-D7, and how can isotopic purity be ensured?

- Methodological Answer : Synthesis typically involves catalytic deuteration of 4-methylpyridine using deuterated solvents (e.g., D₂O) or hydrogen-deuterium exchange under controlled conditions. For example, bromination or tosyloxylation of intermediates followed by cyclization with deuterated reagents can enhance deuteration efficiency . Isotopic purity (>98% D) is validated via ¹H/²H NMR and mass spectrometry, with residual proton signals quantified using integration or spectral deconvolution .

Q. How is this compound characterized in terms of structural and isotopic integrity?

- Methodological Answer : Key techniques include:

- Spectroscopy : Raman and infrared spectroscopy to confirm vibrational modes altered by deuteration, supplemented by DFT calculations for theoretical validation .

- NMR : ²H NMR to assess deuterium distribution and ¹³C NMR to verify backbone integrity.

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to confirm molecular formula and isotopic enrichment .

Q. What are the primary applications of this compound in isotopic labeling studies?

- Methodological Answer : It serves as a deuterium source in kinetic isotope effect (KIE) studies, particularly in organometallic catalysis and reaction mechanism elucidation. For instance, its use in cobalt(II) complex synthesis enables tracking ligand exchange dynamics via deuterium-labeled coordination sites .

Advanced Research Questions

Q. How can researchers address contradictions in deuterium incorporation efficiency across synthetic batches?

- Methodological Answer : Contradictions often arise from variations in reaction conditions (e.g., temperature, catalyst loading). A systematic approach includes:

- Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., solvent deuteration level, reaction time).

- Quality Control : Implement inline FTIR or Raman spectroscopy for real-time monitoring of deuteration progress .

- Error Analysis : Quantify uncertainties using Monte Carlo simulations to assess the impact of parameter variability on isotopic purity .

Q. What experimental design considerations are critical for using this compound in mechanistic studies of enzyme inhibition?

- Methodological Answer :

- Isotopic Dilution : Ensure minimal proton contamination by pre-treating enzymes with deuterated buffers.

- Control Experiments : Compare inhibition kinetics with non-deuterated analogs to isolate isotope effects.

- Data Interpretation : Use Eyring plots to distinguish between thermodynamic (ΔΔH‡) and kinetic (ΔΔS‡) isotope effects, corroborated by molecular dynamics simulations .

Q. How can researchers validate the reproducibility of this compound-based experiments across laboratories?

- Methodological Answer :

- Protocol Standardization : Document reaction conditions (e.g., catalyst type, deuterium source) in line with IUPAC guidelines for isotopic labeling .

- Interlaboratory Studies : Share characterized samples with collaborating labs to cross-validate spectroscopic and chromatographic data.

- Open Data Practices : Publish raw NMR/MS datasets in repositories like Zenodo for independent verification .

Q. What strategies mitigate isotopic scrambling when this compound is used in high-temperature reactions?

- Methodological Answer :

- Kinetic Trapping : Quench reactions rapidly at controlled intervals to minimize H/D exchange.

- Stable Coordination : Use chelating agents (e.g., crown ethers) to stabilize deuterated intermediates.

- Post-Reaction Analysis : Employ GC-MS with deuterium-specific retention time markers to detect scrambling artifacts .

Tables for Quick Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.